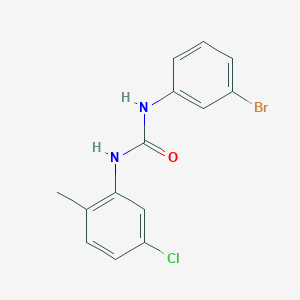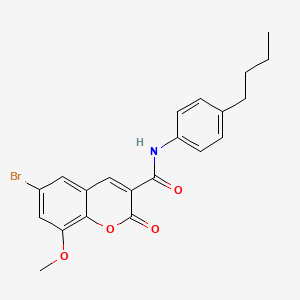
N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted phenyl-N'-(substituted phenyl)ureas, including those with bromo and chloro substituents, typically involves one-pot reactions starting from corresponding aniline derivatives and isocyanates or through the use of triphosgene to generate the isocyanate intermediate in situ. For instance, Liu He-qin (2010) described the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N'-(p-substituted phenyl) ureas through such a process, indicating the versatility of this synthetic approach in generating urea derivatives with varied substituents (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea and similar compounds has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Studies like that by B. Yamin and A. Mardi (2003) have explored the crystal structures of related compounds, revealing the spatial arrangement of bromo- and chlorophenyl groups in relation to the urea carbonyl and amino groups, which are crucial for understanding the compound's reactivity and interactions (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
N-substituted phenyl-N'-aryl ureas undergo various chemical reactions, including heterocycle formation and interactions with other reagents to form new compounds. For example, the work by John P. Chupp et al. (1975) demonstrated the reaction of N-hydroxy-N-methyl-N'-aryl ureas with thionyl chloride leading to new heterocycles, highlighting the reactive nature of these urea derivatives under specific conditions (John P. Chupp, Donald J. Dahm, & Kindrick L. Leschinsky, 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the behavior of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea in different environments. These properties are influenced by the compound's molecular structure, especially the presence of halogen substituents, which can enhance intermolecular hydrogen bonding as reported by Ilaria Giannicchi et al. (2014), indicating the significant role of ortho-halogen substituents in improving the hydrogen bond donor character of aromatic ureas (Ilaria Giannicchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and participation in chemical reactions, are crucial for the application of N-(3-bromophenyl)-N'-(5-chloro-2-methylphenyl)urea in synthesis and material science. Studies like those by Kishore Thalluri et al. (2014) on the synthesis of ureas from carboxylic acids demonstrate the compound's versatility and potential in organic synthesis (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-5-6-11(16)8-13(9)18-14(19)17-12-4-2-3-10(15)7-12/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMFBBKZYIGUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(5-chloro-2-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4580550.png)
![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)
![1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580574.png)
![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)
![2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4580586.png)
![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)
![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)


![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)